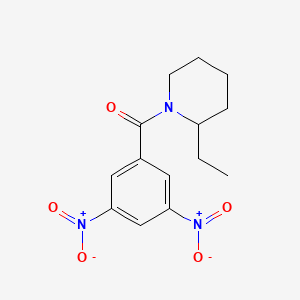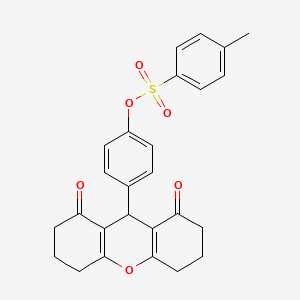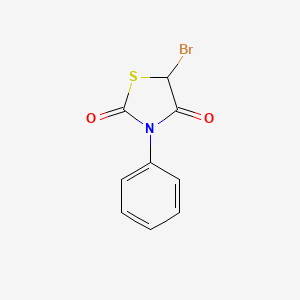
2-(4-bromophenyl)-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is a useful research compound. Its molecular formula is C14H13BrN2O2 and its molecular weight is 321.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.01604 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. While some quinoxaline derivatives have been reported to have genotoxic effects , the safety and hazards of “2-(4-bromophenyl)-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide” are not specified in the available literature.
Mechanism of Action
Target of Action
Quinoxaline 1,4-di-n-oxides (qdnos), a class of compounds to which this molecule belongs, have been reported to have manifold biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .
Mode of Action
It is known that qdnos can produce reactive oxygen species (ros) and cause oxidative cell damage . For example, it was found that OLA, a QdNO, induced the increased levels of ROS and 8-OHdG in HepG2 cells, inferring that OLA exerts genotoxic effects in HepG2 cells probably through the ROS-induced oxidative DNA damage .
Biochemical Pathways
The generation of ros suggests that it may impact pathways related to oxidative stress and dna damage .
Result of Action
Based on the known effects of qdnos, it can be inferred that this compound may cause oxidative cell damage and potentially exert genotoxic effects .
Biochemical Analysis
Biochemical Properties
2-(4-bromophenyl)-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in cellular responses to low oxygen levels . By inhibiting HIF-1α, this compound can reduce the expression of vascular endothelial growth factor (VEGF), a protein that promotes blood vessel formation . Additionally, this compound interacts with other biomolecules, including DNA and RNA, potentially affecting gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase-dependent pathways . It also influences cell signaling pathways, such as the HIF-1α pathway, leading to altered gene expression and reduced angiogenesis . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to HIF-1α, inhibiting its activity and preventing the transcription of target genes involved in angiogenesis and cell survival . This compound also interacts with DNA and RNA, potentially leading to changes in gene expression and protein synthesis . Additionally, this compound can inhibit or activate other enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of HIF-1α and reduced angiogenesis . The compound’s stability and activity may be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of various xenobiotics . This compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . Additionally, this compound may influence the levels of certain metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and RNA . Additionally, this compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . The localization of this compound within subcellular compartments can influence its ability to modulate gene expression, enzyme activity, and other cellular processes .
Properties
IUPAC Name |
3-(4-bromophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-7-5-10(6-8-11)14-9-16(18)12-3-1-2-4-13(12)17(14)19/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAONERSHHTTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=C(C=C3)Br)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[4-(adamantane-1-carbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]adamantane-1-carboxamide](/img/structure/B4903493.png)
![2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide](/img/structure/B4903496.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4903499.png)
![N-(2,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4903500.png)
![3-[(2-methoxyphenyl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4903509.png)
![2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4903517.png)
![[1-[Furan-2-yl-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate](/img/structure/B4903527.png)
![5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B4903530.png)
![N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4903534.png)


![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide](/img/structure/B4903555.png)

